6-chloro-9-(p-tolyl)-9H-purine
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Overview
Description
6-chloro-9-(p-tolyl)-9H-purine is a heterocyclic aromatic organic compound. It belongs to the purine family, which is a class of compounds widely found in nature and known for their biological significance. The compound features a purine ring system substituted with a chlorine atom at the 6-position and a p-tolyl group at the 9-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(p-tolyl)-9H-purine can be achieved through various synthetic routes. One common method involves the reaction of 6-chloropurine with p-tolylboronic acid in the presence of a palladium catalyst. This reaction is typically carried out under Buchwald-Hartwig amination conditions, which involve the use of a base such as potassium carbonate and a ligand to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-(p-tolyl)-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form purine N-oxides or reduction to yield dihydropurines.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used
Major Products Formed
The major products formed from these reactions include various substituted purines, purine N-oxides, and dihydropurines, depending on the specific reaction and conditions used.
Scientific Research Applications
6-chloro-9-(p-tolyl)-9H-purine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to nucleic acid analogs and enzyme inhibitors.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-chloro-9-(p-tolyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and p-tolyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the normal function of the enzyme .
Comparison with Similar Compounds
Similar Compounds
6-chloro-9-β-D-ribofuranosylpurine: A nucleoside analog with similar structural features.
6-chloro-9H-carbazole: A compound with a similar chlorine substitution but different core structure.
2,6-dichloropurine: A purine derivative with two chlorine atoms at the 2- and 6-positions
Uniqueness
6-chloro-9-(p-tolyl)-9H-purine is unique due to the presence of the p-tolyl group at the 9-position, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile intermediate in organic synthesis and its application in medicinal chemistry.
Properties
CAS No. |
123201-00-3 |
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Molecular Formula |
C12H9ClN4 |
Molecular Weight |
244.68 g/mol |
IUPAC Name |
6-chloro-9-(4-methylphenyl)purine |
InChI |
InChI=1S/C12H9ClN4/c1-8-2-4-9(5-3-8)17-7-16-10-11(13)14-6-15-12(10)17/h2-7H,1H3 |
InChI Key |
LHJDQEDPBWFXPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC3=C2N=CN=C3Cl |
Origin of Product |
United States |
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